

Validating GPR55 Inhibition: A Comparative Guide to Biochemical Assays for ML191

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML191

Cat. No.: B148622

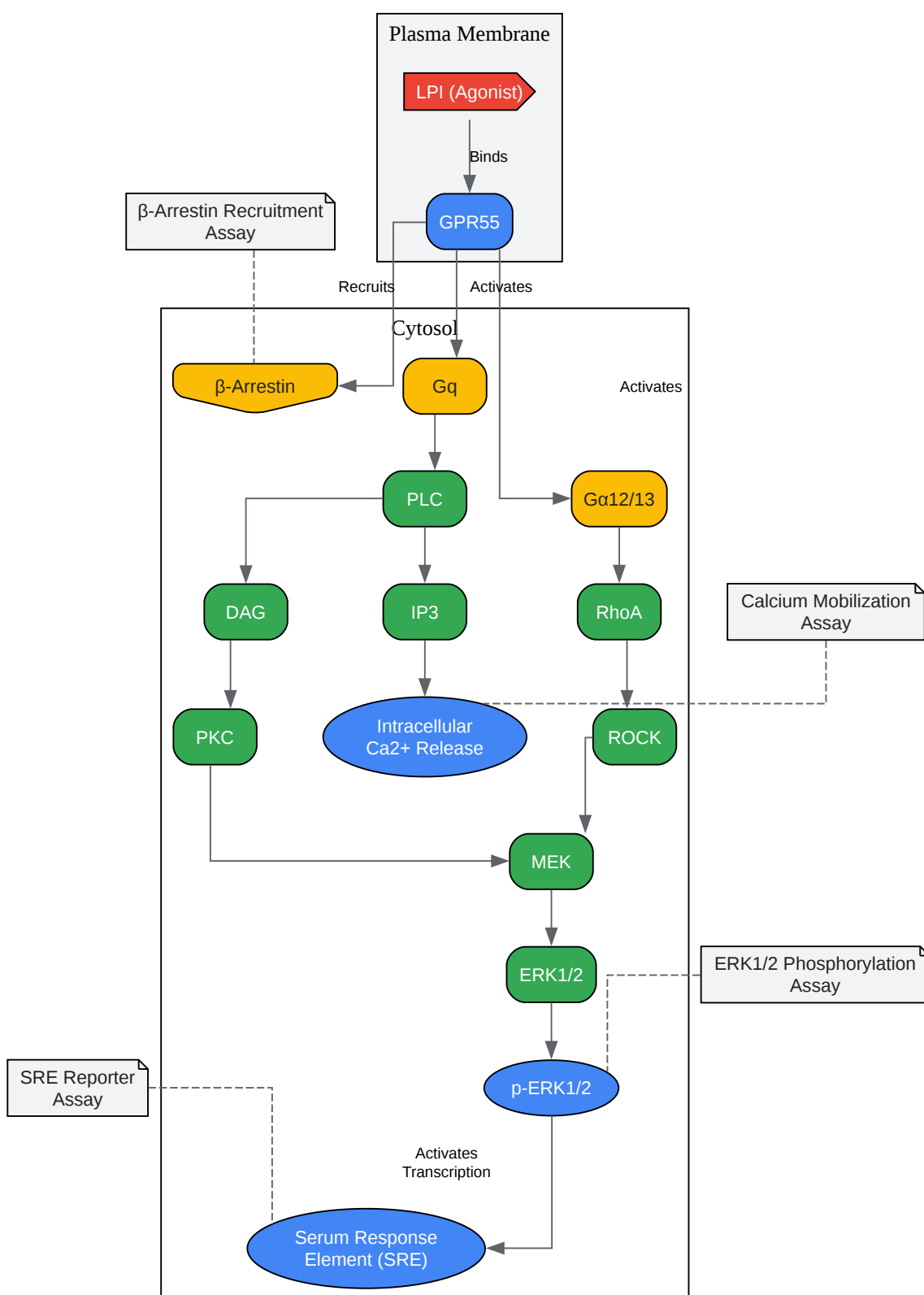
[Get Quote](#)

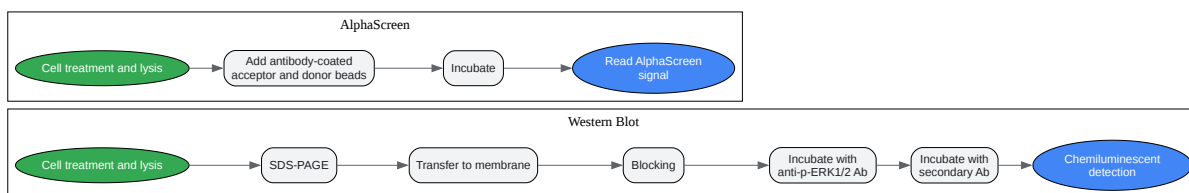
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key biochemical assays used to validate the inhibitory activity of **ML191** on G protein-coupled receptor 55 (GPR55). Detailed experimental protocols and supporting data for **ML191** and other relevant GPR55 inhibitors are presented to aid in the selection of appropriate validation methods.

GPR55, a receptor implicated in various physiological processes including pain, inflammation, and cancer, has emerged as a promising therapeutic target.^{[1][2]} The small molecule **ML191** has been identified as a potent and selective antagonist of GPR55.^[3] This guide outlines the principal biochemical assays employed to characterize the GPR55-inhibitory activity of **ML191**, offering a comparative analysis with other known inhibitors such as ML192 and ML193.

GPR55 Signaling and Points of Assay Intervention

GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events.^{[2][4]} These pathways provide multiple opportunities to measure receptor inhibition. Key signaling events include the coupling to Gα12/13 and Gq proteins, leading to the activation of RhoA and phospholipase C (PLC), respectively.^{[1][5][6]} Downstream effects include the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium.^{[1][5]} Additionally, agonist-induced GPR55 activation leads to the recruitment of β-arrestin.^[7] Biochemical assays are designed to quantify the modulation of these specific signaling nodes by antagonists like **ML191**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Validating GPR55 Inhibition: A Comparative Guide to Biochemical Assays for ML191]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148622#biochemical-assays-to-validate-the-gpr55-inhibitory-activity-of-ml191>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com